molecular formula C11H13NO B3350902 1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 31676-46-7

1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B3350902
CAS No.: 31676-46-7
M. Wt: 175.23 g/mol
InChI Key: BKHBBVVIQTWIDV-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a bicyclic organic compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) with a methyl group at position 3 and an acetyl group at position 1. This structure combines the aromaticity of the indole system with the reactivity of a ketone, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-12(9(2)13)11-6-4-3-5-10(8)11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHBBVVIQTWIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553454
Record name 1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-46-7
Record name 1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. This reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the indole ring, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of their activity. This interaction can result in various pharmacological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydroindole Core

The following table summarizes key structural analogs of 1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one Isoindole core (vs. indole) C10H11NO 161.2 Intermediate for heterocyclic drug synthesis; characterized by X-ray crystallography .
1-(5-Bromo-2,3-dihydroindol-1-yl)ethanone Bromine at position 5 C10H10BrNO 240.1 Used in cross-coupling reactions for bioactive molecule synthesis; CAS 22190-38-1 .
2-(4-Aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 4-Aminophenyl group at position 2 C16H16N2O 252.3 Scaffold for kinase inhibitors; thermal stability tested with pharmaceutical excipients .
1-(2,3-Dihydro-1H-indol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone Sulfonyl-linked ethylindole moiety C20H19N2O3S 367.4 Explored as a protease inhibitor; computational docking studies reported .
2-Methoxy-1-(4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one Methoxy and nitro groups C11H12N2O4 236.2 High-energy material precursor; compatibility with polymers studied .

Functional Group Modifications

  • Ketone vs. Hydrazide Derivatives : Unlike this compound, hydrazide derivatives (e.g., 3-hydroxyisoindolin-1-ones) exhibit enhanced hydrogen-bonding capacity, making them suitable for crystal engineering and metal coordination .
  • Electron-Withdrawing Groups : Bromine or nitro substituents (e.g., in ) increase electrophilicity of the ketone, facilitating nucleophilic additions or cyclizations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Reactant of Route 2
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